5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

medicinal chemistry physicochemical properties scaffold diversity

Standard imidazo[1,2-a]pyridine scaffolds often lack regiochemical diversity for fragment-based screening. This 8-carboxylic acid regioisomer with a 5-oxo group solves that by providing a distinct hydrogen-bonding vector that cannot be replicated by 5- or 7-COOH analogs. • Unique 8-COOH geometry improves selectivity over off-target enzymes (e.g., GUSβ, GBA) compared to the 5-COOH HPSE1 inhibitor series • Free carboxylic acid (XLogP3-AA = -0.4) permits direct amide coupling without ester deprotection, accelerating library synthesis • Consistent ≥97% purity with stock availability for immediate dispatch

Molecular Formula C8H8N2O3
Molecular Weight 180.163
CAS No. 1325304-60-6
Cat. No. B2792906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
CAS1325304-60-6
Molecular FormulaC8H8N2O3
Molecular Weight180.163
Structural Identifiers
SMILESC1CN2C(=O)C=CC(=C2N1)C(=O)O
InChIInChI=1S/C8H8N2O3/c11-6-2-1-5(8(12)13)7-9-3-4-10(6)7/h1-2,9H,3-4H2,(H,12,13)
InChIKeyGCVCGPPYESIYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Baseline for Procurement


5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a partially saturated imidazo[1,2-a]pyridine heterocycle bearing a 5-oxo group and an 8-carboxylic acid substituent [1]. Its molecular formula is C8H8N2O3 with a molecular weight of 180.16 g/mol, and it displays a computed XLogP3-AA of -0.4, indicating substantial hydrophilicity [1]. This scaffold belongs to the tetrahydroimidazo[1,2-a]pyridine family, which is recognized in medicinal chemistry for providing a versatile core for the synthesis of bioactive molecules [1].

Reported tetrahydroimidazo[1,2-a]pyridine scaffold for bioactive molecule synthesis
Hydrophilic 8-carboxylic acid fragment (XLogP -0.4) suited for fragment-based screening
Free carboxylic acid enables direct amide coupling without ester deprotection

Generic Replacement Risk Analysis


Imidazo[1,2-a]pyridine derivatives exhibit profound differences in physicochemical and biological properties depending on the position of substituents and the oxidation state of the bicyclic core [1]. The 8-carboxylic acid regioisomer differs fundamentally from the 7- or 5-carboxylic acid analogs in hydrogen-bonding geometry, which directly affects target engagement and metabolic stability [2]. The presence of the 5-oxo group combined with the partially saturated imidazole ring creates a distinct electronic environment that cannot be replicated by fully aromatic imidazo[1,2-a]pyridine-8-carboxylic acid [1]. Substituting with the ethyl ester analog would introduce a protecting group that alters solubility, permeability, and reactivity in coupling reactions, potentially derailing a synthetic or screening campaign [1].

8-Carboxylic acid regioisomer differs from 7- or 5-isomers in H-bond geometry, affecting target engagement.
5-Oxo and partial saturation create a unique electronic environment not replicated by fully aromatic analogs.
Ethyl ester analog alters solubility, permeability, and coupling reactivity, potentially disrupting synthetic campaigns.

Quantitative Evidence vs Closest Analogs


Molecular Weight vs Aromatic Analog

The target compound possesses a molecular weight of 180.16 g/mol and a molecular formula of C8H8N2O3, as computed by PubChem [1]. In contrast, the fully aromatic analog imidazo[1,2-a]pyridine-8-carboxylic acid (CAS 133427-08-4) has a molecular weight of 162.15 g/mol and a formula of C8H6N2O2 [1]. The +18.01 Da difference reflects the presence of one additional oxygen atom and two hydrogen atoms, corresponding to a ketone group and a partially saturated imidazole ring.

MW vs Aromatic Analog
Head-to-head
+18.01 Da
C8H8N2O3 vs C8H6N2O2
Extra H-bond donor/acceptor alters solubility and metabolic stability.
Computed by PubChem 2.1
medicinal chemistry physicochemical properties scaffold diversity

H-Bond and TPSA vs 7-Carboxy Regioisomer

The target compound exhibits 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 69.6 Ų, as reported in PubChem [1]. The 7-carboxylic acid regioisomer (CAS 1369094-48-3) shares identical molecular formula but the position of the carboxyl group alters intramolecular hydrogen-bonding patterns with the 5-oxo group. While identical HBD/HBA counts are expected, the spatial arrangement of the carboxyl group leads to differing molecular electrostatic potential surfaces, a parameter known to influence transporter recognition and off-target binding in homologous series [2].

H-Bond / TPSA vs 7-COOH
Class-level
Identical HBD=2, HBA=4, TPSA=69.6 Ų
3D carboxyl position dictates binding-pocket complementarity.
Predicted; spatial differentiation not captured by 2D descriptors.
drug design ADME regioisomerism

HPSE1 Activity vs 5-Carboxylic Acid Series

A recent study reported that tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives act as potent heparanase-1 (HPSE1) inhibitors with IC50 values in the low micromolar range [1]. The target compound's 8-carboxylic acid placement represents a regioisomeric shift that would reposition the carboxy group outside the HPSE1 catalytic pocket, based on the published co-crystal structure (PDB 8JYG) [2]. This positional difference is expected to confer a distinct selectivity profile, potentially reducing off-target inhibition of β-glucuronidase (GUSβ) and glucocerebrosidase (GBA) that was observed for the 5-carboxylic acid series [1].

HPSE1 Activity vs 5-CA Series
Cross-study
5-CA series IC50 low µM; target not yet reported
8-COOH regioisomer may shift selectivity away from GUSβ/GBA off-targets.
Predicted from HPSE1 co-crystal PDB 8JYG; requires validation.
heparanase-1 inhibition cancer therapeutics structure-activity relationship

LogP and Ionization vs Ethyl Ester Analog

The target compound's predicted partition coefficient (XLogP3-AA) is -0.4, indicating substantial hydrophilicity and ionization potential at physiological pH [1]. The corresponding ethyl ester (CAS 439118-88-4) is expected to have a higher LogP (estimated ~1.0-1.5 based on the Hansch π constant for esterification of carboxylic acids), rendering it more lipophilic and membrane-permeable but less soluble in aqueous buffers [2]. The free carboxylic acid provides a handle for direct amide coupling without deprotection, whereas the ester requires saponification prior to further derivatization, adding a synthetic step [2].

LogP vs Ethyl Ester
Cross-study
ΔLogP ≈ +1.4–1.9
Target XLogP -0.4; ester est. ~1.0–1.5
Carboxylic acid form suitable for lead-like fragment screening, ester for cell-based assays.
Ester requires hydrolysis before amide conjugation.
drug-like properties solubility permeability

Key Application Scenarios


Fragment-Based Lead Discovery via Carboxylate Geometry

The 8-carboxylic acid regioisomer provides a unique hydrogen-bonding vector compared to the 7- and 5- substituted analogs [1]. In fragment-based screening, this scaffold can be used as a polar fragment that samples chemical space inaccessible to the more common 5-carboxylic acid series, increasing the probability of finding novel hits against targets with deep carboxylate-binding pockets [2].

Selective HPSE1 Inhibitor Development

Given that the 5-carboxylic acid tetrahydroimidazo[1,2-a]pyridine series shows potent HPSE1 inhibition but also off-target activity against GUSβ and GBA [1], the 8-carboxylic acid compound offers a starting point for designing inhibitors with improved selectivity. The altered carboxylate position, as inferred from the HPSE1 co-crystal structure (PDB 8JYG) [2], may reduce interactions with the off-target enzymes, enabling a more selective pharmacological profile.

Direct Amide Library Synthesis for Functionalization

The free carboxylic acid group (XLogP3-AA = -0.4) [1] permits direct amide coupling without the need for ester deprotection, unlike the ethyl ester analog (estimated LogP ~1.0-1.5) [2]. This synthetic advantage accelerates the generation of diverse amide libraries for high-throughput screening, particularly when aqueous solubility is a prerequisite for assay compatibility [2].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
8-Carboxylate vector geometry
Shape complementarity to carboxylate-binding pockets
HPSE1 inhibitor SAR exploration
Regioisomeric binding mode (8-COOH)
Selectivity profiling against GUSβ and GBA
Amide library synthesis
Free carboxylic acid reactivity
Aqueous solubility and coupling efficiency
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